8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride
Overview
Description
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure found in many biologically active molecules, including tropane alkaloids . This compound is known for its diverse applications in organic synthesis, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
The 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-Hydroxyethyl-3-azabicyclo-[32It is known that tropane alkaloids, to which this compound is structurally related, have diverse biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Hydroxyethyl-3-azabicyclo-[32Given its structural similarity to tropane alkaloids, it may be involved in similar biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Hydroxyethyl-3-azabicyclo-[32It is known that tropane alkaloids, to which this compound is structurally related, have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reactions are carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride can be compared with other compounds that share the 8-azabicyclo[3.2.1]octane scaffold:
Tropane: A well-known alkaloid with similar structural features but different biological activities.
Cocaine: Another tropane alkaloid with potent stimulant effects.
Scopolamine: A tropane alkaloid used for its anticholinergic properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(3-azabicyclo[3.2.1]octan-8-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-4-3-9-7-1-2-8(9)6-10-5-7;/h7-11H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLPPJGBUCXYLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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